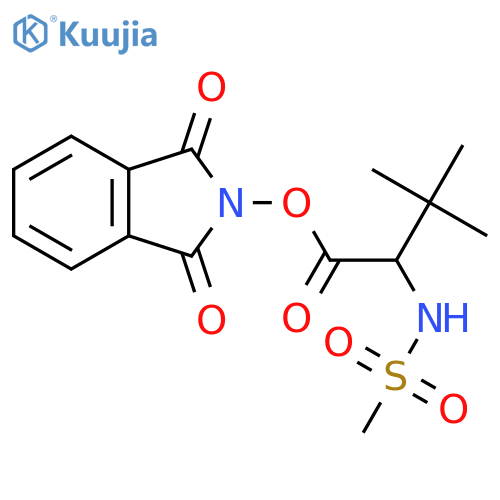Cas no 2248261-18-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)

2248261-18-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
- 2248261-18-7
- EN300-6516589
-
- インチ: 1S/C15H18N2O6S/c1-15(2,3)11(16-24(4,21)22)14(20)23-17-12(18)9-7-5-6-8-10(9)13(17)19/h5-8,11,16H,1-4H3
- InChIKey: IJMMIEFXLVMDKF-UHFFFAOYSA-N
- ほほえんだ: S(C)(NC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 354.08855747g/mol
- どういたいしつりょう: 354.08855747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 622
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516589-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate |
2248261-18-7 | 2.5g |
$1707.0 | 2023-05-31 | ||
| Enamine | EN300-6516589-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate |
2248261-18-7 | 0.5g |
$836.0 | 2023-05-31 | ||
| Enamine | EN300-6516589-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate |
2248261-18-7 | 10g |
$3746.0 | 2023-05-31 | ||
| Enamine | EN300-6516589-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate |
2248261-18-7 | 1g |
$871.0 | 2023-05-31 | ||
| Enamine | EN300-6516589-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate |
2248261-18-7 | 0.1g |
$767.0 | 2023-05-31 | ||
| Enamine | EN300-6516589-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate |
2248261-18-7 | 0.05g |
$732.0 | 2023-05-31 | ||
| Enamine | EN300-6516589-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate |
2248261-18-7 | 0.25g |
$801.0 | 2023-05-31 | ||
| Enamine | EN300-6516589-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate |
2248261-18-7 | 5g |
$2525.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
2248261-18-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
